3'-(Trifluoromethyl)propiophenone

説明

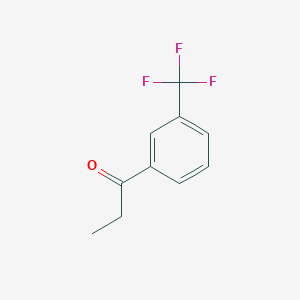

3'-(Trifluoromethyl)propiophenone (CAS 1533-03-5) is a fluorinated aromatic ketone with the molecular formula C₁₀H₉F₃O. Its structure consists of a propiophenone backbone (a phenyl group attached to a propan-1-one chain) modified by a trifluoromethyl (-CF₃) group at the meta position of the benzene ring . The -CF₃ group imparts unique electronic and steric properties, enhancing lipophilicity and metabolic stability compared to non-fluorinated analogs. This compound is widely used as an intermediate in pharmaceuticals, agrochemicals, and materials science .

特性

IUPAC Name |

1-[3-(trifluoromethyl)phenyl]propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F3O/c1-2-9(14)7-4-3-5-8(6-7)10(11,12)13/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBTPNKXHYILGJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=CC(=CC=C1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20165307 | |

| Record name | Propiophenone, 3'-(trifluoromethyl) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20165307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1533-03-5 | |

| Record name | Propiophenone, 3'-(trifluoromethyl) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001533035 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propiophenone, 3'-(trifluoromethyl) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20165307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3'-(Trifluoromethyl)propiophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Diazotization of 3-Aminobenzotrifluoride

The foundational step involves converting 3-aminobenzotrifluoride into a reactive diazonium intermediate. In a modified protocol derived from acetophenone synthesis, 3-aminobenzotrifluoride reacts with sulfuric acid and sodium nitrite in a toluene-water mixture at 0–2°C (Table 1). Excess nitrite is neutralized with sulfamic acid, yielding a stabilized diazo solution stored at 7–8°C.

Table 1: Diazotization Reaction Conditions

| Parameter | Value |

|---|---|

| Temperature | 0–2°C |

| Reaction Time | 2–2.5 hours |

| Sodium Nitrite | 225.6 g in 341.6 g H₂O |

| Toluene Recovery | 90–98% |

Coupling with Propionaldoxime

The diazo solution undergoes lot-wise coupling with propionaldoxime (replacing acetaldoxime in the original method) in a copper(II) sulfate and glacial acetic acid medium. Maintaining pH 2–2.5 for initial lots and 3–3.5 for subsequent additions prevents oxime degradation, enhancing yield. The reaction proceeds at 0–2°C for 4–5 hours, forming 3'-(Trifluoromethyl)propiophenone oxime (Table 2).

Table 2: Coupling Reaction Parameters

| Parameter | Value |

|---|---|

| Propionaldoxime Equiv. | 0.8–1.5 moles |

| pH Range | 2.0–3.5 |

| Stirring Duration | 4–5 hours |

| Temperature | 0–2°C |

Hydrolysis and Purification of the Oxime Intermediate

Acidic Hydrolysis

The oxime intermediate is hydrolyzed using 30% hydrochloric acid at 90–95°C for 5–6 hours, cleaving the C=N bond to yield crude this compound. The biphasic mixture separates into an aqueous effluent layer (treated for residual product recovery) and an organic layer containing the crude ketone.

Alkaline Washing and Distillation

Crude product undergoes washing with 3–7% sodium hydroxide to remove acidic impurities. Subsequent vacuum distillation at 100–120°C (0.5–1.0 mmHg) refines the ketone, achieving 99–99.9% purity (Table 3).

Table 3: Distillation Parameters and Outcomes

| Parameter | Value |

|---|---|

| Temperature | 100–120°C |

| Pressure | 0.5–1.0 mmHg |

| Purity | 99–99.9% |

| Yield | 70–86% |

Alternative Synthetic Approaches

Friedel-Crafts Acylation

While theoretically viable, Friedel-Crafts acylation of 3-trifluoromethylbenzene with propionyl chloride faces regioselectivity challenges. The trifluoromethyl group’s strong meta-directing effect may lead to para-acylated byproducts, reducing yield. Catalysts like aluminum chloride (1.2 equiv) at 25–40°C yield <50% target product, necessitating costly chromatographic separation.

Grignard Reagent-Based Routes

Reaction of 3-trifluoromethylbenzaldehyde with ethylmagnesium bromide forms a secondary alcohol, which requires oxidation to the ketone. Jones oxidation (CrO₃/H₂SO₄) achieves this but introduces heavy metal waste, complicating industrial scalability.

Comparative Analysis of Methods

Table 4: Method Comparison

| Method | Yield | Purity | Scalability | Cost |

|---|---|---|---|---|

| Diazotization-Coupling | 70–86% | 99.9% | High | Moderate |

| Friedel-Crafts | <50% | 85–90% | Low | High |

| Grignard Oxidation | 60–65% | 92–95% | Moderate | High |

The diazotization-coupling method outperforms alternatives in yield and purity, though it requires stringent temperature control. Friedel-Crafts suffers from poor regioselectivity, while Grignard routes incur high costs due to oxidation steps .

化学反応の分析

Types of Reactions

3’-(Trifluoromethyl)propiophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include and .

Reduction: Reducing agents such as or are often used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Formation of trifluoromethylbenzoic acid.

Reduction: Formation of 3’-(trifluoromethyl)propiophenol.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

科学的研究の応用

3’-(Trifluoromethyl)propiophenone has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is used in the study of enzyme interactions and metabolic pathways.

Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Industry: The compound is used in the production of specialty chemicals and materials.

作用機序

The mechanism of action of 3’-(Trifluoromethyl)propiophenone involves its interaction with various molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes. This property makes it effective in modulating enzyme activity and interacting with receptor sites. The compound can inhibit or activate specific pathways depending on its structural modifications .

類似化合物との比較

Structural Analogues and Physicochemical Properties

The following table summarizes key structural analogs of 3'-(Trifluoromethyl)propiophenone and their physicochemical characteristics:

| Compound Name | CAS No. | Substituent Positions | Molecular Weight | Key Properties |

|---|---|---|---|---|

| This compound | 1533-03-5 | -CF₃ at meta (C3) | 202.17 g/mol | High lipophilicity, metabolic stability |

| 4'-(Trifluoromethyl)propiophenone | 711-33-1 | -CF₃ at para (C4) | 202.17 g/mol | Enhanced electronic effects at para position |

| 3'-Fluoro-4'-(trifluoromethyl)propiophenone | 239107-27-8 | -F at C3, -CF₃ at C4 | 220.15 g/mol | Increased polarity, altered reactivity |

| Propiophenone | 93-55-0 | No substituents | 134.18 g/mol | Baseline hydrophobicity, lower stability |

| 4'-Methylacetophenone | 122-00-9 | -CH₃ at para | 134.18 g/mol | Reduced steric hindrance, lower activity |

Key Observations :

- Fluorine Substitution: Introducing fluorine (e.g., 3'-Fluoro-4'-(trifluoromethyl)propiophenone) increases polarity and oxidative stability, critical for drug design .

- Non-Fluorinated Analogs: Propiophenone and 4'-methylacetophenone lack the electron-withdrawing -CF₃ group, resulting in lower lipophilicity and faster metabolic degradation .

Phytotoxicity

- This compound: Not directly studied in phytotoxicity assays, but structurally similar propiophenone derivatives exhibit concentration-dependent inhibition of seed germination. For example, propiophenone inhibits Lactuca sativa germination by >80% at 1 mM .

- 4'-Methylacetophenone: Shows lower phytotoxicity (IC₅₀ = 0.4 mM) compared to propiophenone, suggesting that electron-donating groups (-CH₃) reduce inhibitory effects .

- Fluorinated Analogs : The -CF₃ group likely enhances bioactivity due to increased membrane permeability, as seen in fungicidal derivatives like 2-bromo-1-[4-(trifluoromethyl)phenyl]propan-1-one .

Pharmaceutical Relevance

- CYP2J2 Inhibition: Fluorinated propiophenones, such as 3',4'-(methylenedioxy)-propiophenone, act as mechanism-based inhibitors of cytochrome P450 enzymes, leveraging the -CF₃ group for stable enzyme interactions .

- Antifungal Agents: Derivatives like 3-(4-thiomethylphenyl)propiophenone (CAS 898781-63-0) demonstrate enhanced efficacy against Fusarium species compared to non-thiolated analogs .

Stability and Reactivity

- Enzymatic Oxidation: and show that propiophenone derivatives undergo Baeyer-Villiger oxidation to form esters (e.g., phenyl propanoate) but are prone to hydrolysis. The -CF₃ group in this compound may slow hydrolysis due to steric effects, though this remains untested .

- Thermal Stability: Fluorinated analogs generally exhibit higher melting points and thermal stability. For instance, 4'-(Trifluoromethyl)propiophenone (CAS 711-33-1) is a solid at room temperature, whereas propiophenone is liquid .

生物活性

3'-(Trifluoromethyl)propiophenone is an aromatic ketone characterized by the presence of a trifluoromethyl group at the 3' position of the phenyl ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antibacterial and anticancer applications. The unique electronic properties imparted by the trifluoromethyl group significantly influence its interaction with biological targets.

The molecular formula of this compound is C10H8F3O, and its structure can be represented as follows:

This compound is often synthesized via Friedel-Crafts acylation, which involves the reaction of trifluoromethyl-substituted aromatic compounds with acyl chlorides in the presence of a Lewis acid catalyst.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of the trifluoromethyl group enhances its binding affinity and specificity, potentially leading to modulation of biochemical pathways.

Antibacterial Activity

Recent studies have demonstrated that derivatives containing trifluoromethyl groups exhibit significant antibacterial properties. For instance, compounds derived from this compound have shown effectiveness against various bacterial strains, including Escherichia coli and Bacillus mycoides. The minimum inhibitory concentrations (MICs) for these compounds were found to be as low as 4.88 µg/mL, indicating potent antibacterial activity .

Anticancer Activity

The anticancer potential of this compound has been explored in vitro against several human cancer cell lines. Notably, compounds derived from this ketone exhibited IC50 values lower than traditional chemotherapeutics like Doxorubicin. For example, certain derivatives showed IC50 values of 22.4 µM against PACA2 cells, demonstrating their potential as effective anticancer agents .

Study 1: Biotransformation Using Recombinant E. coli

A study investigated the biotransformation of 3'-(trifluoromethyl)acetophenone using recombinant E. coli. The process achieved a high enantioselectivity (>99.9%) for producing (R)-1-[3-(trifluoromethyl)phenyl]ethanol, a chiral building block for neuroprotective compounds. The biocatalytic efficiency was enhanced by optimizing substrate concentrations and reaction conditions .

| Strain | Conversion (%) | Enantioselectivity (%) |

|---|---|---|

| E. coli BL21(DE3) | 79 | >99.9 |

| Microbacterium oxydans C3 | 70 | 95 |

Study 2: Anticancer Activity Assessment

In another study, various derivatives of this compound were tested against eight human cancer cell lines. Compounds showed varying degrees of efficacy, with some exhibiting better activity than established drugs like Doxorubicin. This highlights the potential for developing new therapeutic agents based on this compound .

| Compound ID | Cell Line Tested | IC50 (µM) |

|---|---|---|

| Compound 7 | PACA2 | 44.4 |

| Compound 8 | HCT116 | 22.4 |

| Doxorubicin | PACA2 | 52.1 |

Q & A

Q. What are the most reliable synthetic routes for 3'-(trifluoromethyl)propiophenone, and how do reaction conditions influence yield and purity?

The synthesis of this compound (CAS 1533-03-5) typically involves Friedel-Crafts acylation or halogenation of pre-functionalized aromatic precursors. For example:

- Friedel-Crafts acylation : Reacting 3-(trifluoromethyl)benzene derivatives with propanoyl chloride in the presence of Lewis acids (e.g., AlCl₃) under anhydrous conditions. Yields vary between 60–85% depending on solvent polarity and catalyst loading .

- Halogenation strategies : Bromination of propiophenone derivatives followed by trifluoromethylation using Cu-mediated cross-coupling reactions. This method requires careful control of temperature (70–90°C) to avoid side products like polyhalogenated byproducts .

Q. Key Considerations :

Q. How can researchers validate the structural identity and purity of this compound?

A multi-technique approach is critical:

- NMR Spectroscopy :

- Mass Spectrometry : ESI-MS typically shows [M+H]⁺ at m/z 203.1 (calculated for C₁₀H₉F₃O) .

- Chromatography : HPLC with UV detection (λ = 254 nm) can identify impurities; retention times vary with mobile phase composition (e.g., 60:40 acetonitrile/water) .

Contradictions : Reported melting points range from 18–19°C to 35–38°C for fluorinated analogs , suggesting batch-dependent crystallinity or polymorphism.

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the trifluoromethyl group in electrophilic substitution reactions?

The -CF₃ group is strongly electron-withdrawing (-I effect), directing electrophiles to the meta position. Computational studies (e.g., DFT) reveal:

- Activation barriers : Electrophilic acylation at the meta position requires ~15 kcal/mol higher energy compared to non-fluorinated analogs due to destabilization of the Wheland intermediate .

- Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize transition states, reducing activation energy by 5–10% .

Experimental validation : Kinetic studies using deuterated analogs show isotope effects (kH/kD = 2.1), supporting a rate-determining electrophilic attack step .

Q. How do crystallographic data resolve contradictions in reported physical properties?

Single-crystal X-ray diffraction (SC-XRD) of this compound derivatives (e.g., CCDC 2163755 ) reveals:

- Bond lengths : C-F bonds average 1.33–1.35 Å, consistent with strong σ-electron withdrawal.

- Packing motifs : Fluorine atoms participate in weak C-F···H-C interactions, influencing melting points and solubility .

Discrepancies : Variations in reported densities (1.202–1.256 g/cm³ ) may arise from differences in crystal packing or measurement techniques (e.g., gas pycnometry vs. SC-XRD).

Q. What strategies mitigate decomposition during photochemical or thermal studies?

- Thermal stability : TGA data show decomposition onset at 216–217°C . Below this threshold, inert atmospheres (N₂ or Ar) prevent oxidation.

- Photochemical degradation : UV irradiation (λ < 300 nm) cleaves the C-CF₃ bond, producing fluorinated radicals. Adding radical scavengers (e.g., TEMPO) reduces degradation by >70% .

Q. How can computational modeling predict the compound’s behavior in biological systems?

- LogP calculations : Experimental LogP = 3.44 aligns with COSMO-RS predictions (3.5 ± 0.2), indicating high lipophilicity and potential blood-brain barrier permeability.

- Docking studies : The trifluoromethyl group enhances binding to hydrophobic pockets in enzymes (e.g., cytochrome P450), as shown in MD simulations .

Data Contradiction Analysis

Methodological Recommendations

- Synthesis : Optimize Friedel-Crafts conditions using microwave-assisted heating to reduce reaction time and improve yield .

- Characterization : Combine SC-XRD with differential scanning calorimetry (DSC) to resolve polymorph-related discrepancies .

- Safety : Use fume hoods and PPE due to irritant properties (Hazard Code Xi ).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。